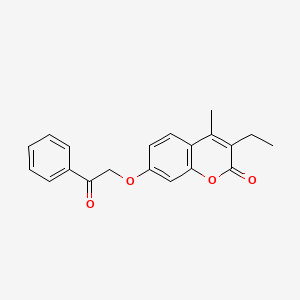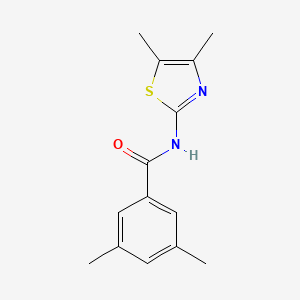
N,N'-di-tert-butylphthalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-di-tert-butylphthalamide is an organic compound belonging to the phthalimide family. Phthalimides are known for their structural motif, which is frequently found in natural products, pharmaceuticals, and organic materials . This compound is characterized by the presence of two tert-butyl groups attached to the nitrogen atoms of the phthalimide core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The most common strategy for synthesizing phthalimides, including N,N’-di-tert-butylphthalamide, involves the condensation of phthalic acids or anhydrides with primary amines . The reaction typically requires a dehydrating agent and is carried out under reflux conditions. For N,N’-di-tert-butylphthalamide, tert-butylamine is used as the primary amine.
Industrial Production Methods
Industrial production of N,N’-di-tert-butylphthalamide follows similar synthetic routes but on a larger scale. The process involves the use of readily available starting materials, cheap catalysts, and one-pot processes that are environmentally benign with operational simplicity .
Chemical Reactions Analysis
Types of Reactions
N,N’-di-tert-butylphthalamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the phthalimide core to phthalamide.
Substitution: The tert-butyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phthalic acid derivatives, while reduction may produce phthalamide derivatives.
Scientific Research Applications
N,N’-di-tert-butylphthalamide has various applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for other functionalized phthalimides.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Mechanism of Action
The mechanism by which N,N’-di-tert-butylphthalamide exerts its effects involves interactions with molecular targets and pathways. The phthalimide core can interact with various enzymes and receptors, leading to biological effects. The tert-butyl groups may influence the compound’s stability and reactivity, affecting its overall mechanism of action.
Comparison with Similar Compounds
Similar Compounds
Phthalimide: The parent compound of N,N’-di-tert-butylphthalamide, lacking the tert-butyl groups.
N-methylphthalimide: A similar compound with a methyl group instead of tert-butyl groups.
N-phenylphthalimide: Another derivative with a phenyl group.
Uniqueness
N,N’-di-tert-butylphthalamide is unique due to the presence of two bulky tert-butyl groups, which can influence its chemical properties and reactivity. These groups provide steric hindrance, affecting the compound’s interactions with other molecules and its overall stability.
Properties
IUPAC Name |
1-N,2-N-ditert-butylbenzene-1,2-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c1-15(2,3)17-13(19)11-9-7-8-10-12(11)14(20)18-16(4,5)6/h7-10H,1-6H3,(H,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOJZZBBOTNUOEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1=CC=CC=C1C(=O)NC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[(Z)-[amino-(3-bromophenyl)methylidene]amino] 2-[methyl-(4-methylphenyl)sulfonylamino]acetate](/img/structure/B5715194.png)


![ETHYL 4-[2-(2-CHLORO-6-FLUOROPHENYL)ACETAMIDO]BENZOATE](/img/structure/B5715211.png)

![N-[(E)-(2,4-dichlorophenyl)methylideneamino]-1-phenacylpyridin-1-ium-3-carboxamide;bromide](/img/structure/B5715222.png)
![N-[(4-fluorophenyl)[(2-methoxyphenyl)formamido]methyl]-2-methoxybenzamide](/img/structure/B5715250.png)

![3-[(4,5-Diphenyl-1,2,4-triazol-3-yl)sulfanyl]propanoic acid](/img/structure/B5715262.png)

![(2E)-N-[4-(1,3-benzoxazol-2-yl)phenyl]-3-(furan-2-yl)prop-2-enamide](/img/structure/B5715278.png)
![5-{[5-(piperidin-1-yl)furan-2-yl]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B5715290.png)
![3-[(2-Hydroxy-4-methylphenyl)amino]-5,5-dimethylcyclohex-2-en-1-one](/img/structure/B5715297.png)
![methyl 3-formylpyrrolo[1,2-a]quinoline-1-carboxylate](/img/structure/B5715304.png)
